molecular formula C17H20N4O2 B2854019 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1207058-27-2

1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2854019
CAS No.: 1207058-27-2
M. Wt: 312.373
InChI Key: HHNDXCZZACRBQP-UHFFFAOYSA-N
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Description

1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, an acetylphenyl group, and a pyrazolyl group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The compound can be prepared by condensing 4-acetylphenylpiperazine with 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

  • Reduction Reaction: Another method involves the reduction of 4-(4-acetylphenyl)piperazine-1-carboxaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution Reaction: The compound can also be synthesized by substituting the appropriate functional groups on the piperazine and pyrazole rings using suitable reagents and reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the conversion of the acetyl group to a carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can be used to introduce different functional groups onto the piperazine or pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups on the piperazine or pyrazole rings.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-(1-Piperazinyl)acetophenone: A related compound with a similar structure but lacking the pyrazolyl group.

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and a pyrimidine group.

Uniqueness: 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its distinct structure sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNDXCZZACRBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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